Home > Products > Screening Compounds P92321 > 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate - 37042-87-8

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Catalog Number: EVT-7935557
CAS Number: 37042-87-8
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a cycloaliphatic diepoxy compound widely utilized in various industrial applications, particularly in the formulation of epoxy resins. This compound, with the chemical formula C14H20O4C_{14}H_{20}O_{4} and a molecular weight of 252.31 g/mol, is recognized for its dual epoxy functionality, which enhances its reactivity and cross-linking capabilities in polymer systems . It serves as a reactive diluent and cross-linking agent in the production of adhesives, coatings, and composite materials, making it valuable in industries such as aerospace, electronics, and automotive .

Synthesis Analysis

Methods

The synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate typically involves the epoxidation of 3-cyclohexenecarboxylate derivatives. One common method includes the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid to introduce the epoxy groups . The reaction conditions can be optimized for yield and purity depending on the desired application.

Technical Details

The synthesis process generally requires careful control of temperature and reactant concentrations to ensure complete conversion and minimize by-products. The resulting product can be purified through distillation or chromatography techniques to achieve the desired specifications for industrial use .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate features two epoxy groups situated on a cyclohexane ring system. This unique structure contributes to its high reactivity and ability to form cross-linked networks upon curing.

Data

  • Molecular Formula: C14H20O4C_{14}H_{20}O_{4}
  • Molecular Weight: 252.31 g/mol
  • Boiling Point: 363.4 °C
  • Melting Point: Approximately -37 °C
  • Flash Point: 118 °C .
Chemical Reactions Analysis

Reactions

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes several key chemical reactions:

  • Cationic Polymerization: The compound reacts via cationic polymerization when exposed to thermolatent photoinitiators, leading to the formation of cross-linked thermosets.
  • Cross-linking Reactions: It can interact with hydroxyl, carboxyl, or amine groups in polymers, enhancing the cross-link density due to its dual epoxide functionality .
  • Oxidation and Reduction: Although less common than polymerization reactions, oxidation and reduction can occur under specific conditions involving the epoxy groups .

Technical Details

The cationic polymerization process is initiated by heat or light exposure in the presence of suitable initiators. The reaction conditions can be adjusted to control the degree of polymerization and the properties of the final material .

Mechanism of Action

Process

The mechanism of action for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily involves its reaction with functional groups in polymers through cationic polymerization. This leads to the formation of cross-linked structures that enhance mechanical strength and thermal stability.

Data

  • Target Functional Groups: Hydroxyl, carboxyl, or amine groups in polymers.
  • Resulting Structure: Crosslinked insoluble thermosets that exhibit improved properties compared to their uncrosslinked counterparts .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid or viscous substance.
  • Specific Gravity: Approximately 1.17 at 20 °C.
  • Freezing Point: -35 °C.

Chemical Properties

  • Reactivity: Highly reactive due to dual epoxy groups.
  • Stability: Stable under normal conditions but may cause allergic reactions upon skin contact.
  • Environmental Impact: Considered harmful to aquatic life with long-lasting effects .
Applications

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate finds extensive use across various scientific fields:

  • Chemistry: Utilized as a reactive diluent in flame retardant epoxy composites.
  • Biology: Employed in synthesizing polymeric gels for controlled drug release systems.
  • Medicine: Integral in developing biocompatible materials for biomedical devices.
  • Industry: Applied as an adhesive and composite material in aerospace, electronics, and automotive sectors due to its excellent mechanical properties and thermal stability .
Synthesis and Fabrication Methodologies of 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate (ECC)

Historical Evolution of Cycloaliphatic Epoxy Resin Synthesis

The development of cycloaliphatic epoxides represents a significant advancement in epoxy resin technology, driven by the need for materials with superior ultraviolet (UV) stability, low dielectric constants, and high glass transition temperatures (Tg). Early epoxy resins, primarily derived from bisphenol A and epichlorohydrin, dominated industrial applications since the 1940s due to their mechanical strength and adhesion properties [5]. However, their aromatic structures introduced inherent limitations: susceptibility to UV degradation, higher electrical losses, and the presence of hydrolyzable chlorides from synthesis residues.

The exploration of cycloaliphatic epoxides began in earnest during the 1950–1960s, leveraging the discovery that peracid-mediated epoxidation of cyclic olefins could yield chlorine-free epoxides with tightly packed aliphatic rings. This structural characteristic imparted exceptional weathering resistance and electrical properties. The foundational work utilized cyclohexene derivatives and dicyclopentadiene (DCPD) – a low-cost byproduct of naphtha cracking – to create epoxidized monomers [1]. ECC emerged as a standout candidate due to its bifunctional design, featuring two epoxycyclohexyl groups linked via an ester bond. This configuration balanced reactivity, rigidity, and processability, enabling applications in high-performance coatings, electronic encapsulation, and composite matrices where traditional epoxies faltered [1] [5]. By the early 2000s, innovations focused on sustainable feedstocks, such as converting biomass-derived furfural into cycloaliphatic epoxides with labile acetal linkages for degradability [8].

Table 1: Key Historical Milestones in Cycloaliphatic Epoxy Synthesis

Time PeriodDevelopmentSignificance
1930–1940sDiscovery of epoxy-amine condensationFoundation of epoxy resin chemistry [5]
1950–1960sPeracid epoxidation of cycloolefinsEnabled chlorine-free cycloaliphatic epoxides (e.g., ERL-4221) [1]
1980–1990sCommercialization of ECCGained traction in UV-curable coatings and electronics [5]
2000s–PresentBio-based cycloaliphatic epoxidesFurfural-derived resins with degradable acetal groups [8]

Tishchenko Reaction-Based Pathways for ECC Production

The Tishchenko reaction, classically defined as the disproportionation of aldehydes into esters catalyzed by aluminum alkoxides, offers a strategic route to ECC precursors. This reaction exemplifies atom economy, converting two aldehyde molecules into one ester without stoichiometric byproducts [6] [9]. For ECC, the pathway begins with the synthesis of 3-cyclohexene-1-carboxaldehyde (derived from cyclohexene or DCPD). Under Tishchenko conditions, this aldehyde dimerizes into the diester precursor: bis(3-cyclohexen-1-ylmethyl) 3-cyclohexene-1-carboxylate. Aluminum triisopropoxide [Al(OⁱPr)₃] is the catalyst of choice, operating via a Lewis acid-mediated mechanism:

  • Coordination: Al(OⁱPr)₃ binds to an aldehyde carbonyl oxygen.
  • Hemiacetal Formation: Nucleophilic attack by a second aldehyde forms a hemiacetal intermediate.
  • Hydride Transfer: Intramolecular hydride shift generates the ester-aluminate complex.
  • Catalyst Regeneration: Alcoholysis releases the ester and regenerates Al(OⁱPr)₃ [6].

Critical advantages include:

  • High Selectivity: Minimizes side products (e.g., aldol condensation) at low temperatures (0–25°C).
  • Scalability: Industrial protocols exist for ethyl acetate production using similar catalysis [6].
  • Precursor Purity: Produces the symmetrical diester essential for uniform epoxidation.

However, challenges persist in catalyst sensitivity. Moisture deactivates aluminum alkoxides, necessitating anhydrous conditions. Recent advances explore heterogeneous variants (e.g., Al₂O₃-supported catalysts) to simplify recovery and reuse [9].

Epoxidation Strategies Using Peracids and Catalytic Optimization

Epoxidation of the Tishchenko-derived diester completes ECC synthesis. Peracids, generated in situ from carboxylic acids and hydrogen peroxide (H₂O₂), serve as oxygen carriers. The electrophilic oxygen atom attacks the electron-deficient alkene bonds in the cyclohexenyl rings, forming oxiranes with high regioselectivity [3] [5] [10].

Table 2: Performance of Peracid Systems in ECC Synthesis

PeracidCatalystTemperature (°C)Oxirane Yield (%)Key Observations
Peracetic acidH₂SO₄ (Homog.)60–7090–95Fast kinetics but acid-catalyzed oxirane opening [3]
Performic acidH₃PO₄ (Homog.)40–5085–90Lower degradation; requires pH control [3]
m-CPBANone25–30>95High cost; limited to lab scale [1]
In situ peracidZeolite ZSM-57090–95Heterogeneous; minimizes side reactions [10]

Mechanistic Insights:

  • Electrophilic Addition: Peracid (R-CO₃H) transfers oxygen to the alkene via a concerted, asynchronous transition state.
  • Byproduct Management: Carboxylic acid (R-CO₂H) co-product must be recycled to reduce costs.
  • Degradation Pathways: Acid-catalyzed oxirane ring opening to diols or esters accelerates above 70°C or at high H⁺ concentrations [3] [10].

Catalytic innovations focus on heterogeneous systems to mitigate degradation. Zeolite ZSM-5, with its Brønsted acidity and shape-selective pores, enhances peracetic acid efficiency while suppressing diol formation. Process optimizations include:

  • Stoichiometric Balance: Optimal H₂O₂:unsaturation molar ratio = 1.5:1 to ensure complete epoxidation without excess oxidant [10].
  • Temperature Control: Maintaining 60–70°C balances reaction rate and oxirane stability.
  • Microfluidic Reactors: Improve mass transfer and thermal homogeneity for >95% oxirane retention [7].

Scalability Challenges in Industrial-Scale ECC Synthesis

Transitioning ECC synthesis from laboratory to industrial production (tons/year scale) faces multi-faceted hurdles:

Reaction Engineering Constraints:

  • Exothermicity Management: Epoxidation releases ~210 kJ/mol. At scale, localized hot spots (>90°C) trigger runaway oxirane degradation. Solutions include cascade reactors with interstage cooling and diluent addition (e.g., ethylbenzene) to absorb heat [3].
  • Mass Transfer Limitations: In situ peracid generation and alkene epoxidation occur at liquid-liquid interfaces. Poor mixing in batch tanks causes incomplete conversion. High-shear mixers or rotor-stator reactors enhance interfacial area, reducing reaction times by 40% [7].

Process Economics and Purification:

  • Catalyst Cost: Homogeneous acids (H₂SO₄) require neutralization, generating sulfate waste. Heterogeneous alternatives (ZSM-5) offer >5 recycles but suffer from pore fouling by oligomers.
  • Distillation Complexity: ECC’s high boiling point (>250°C) necessitates vacuum distillation, risking thermal decomposition. Thin-film evaporators minimize residence time during purification [4].

Advanced Scalability Solutions:

  • Hydrodynamic Cavitation (HC): Generates localized hotspots (2,000–6,000 K) and microjets via vapor bubble collapse, accelerating peracid formation and epoxidation without external heating. HC reactors achieve 98% conversion in minutes versus hours for stirred tanks, with 10-fold higher energy efficiency than ultrasonic methods [7].
  • Continuous Flow Systems: Tubular reactors with static mixers enable precise stoichiometric control, reducing byproduct formation. Pilot-scale trials demonstrate 90% ECC yield at 50 kg/day throughput [4].

Table 3: Scalability Challenges and Mitigation Strategies

ChallengeRoot CauseMitigation TechnologyImpact on ECC Production
Thermal degradationExothermic reactionMicroreactors with cooling jacketsOxirane yield >93% at 100 kg batch [4]
Peracid instabilityH₂O₂ decompositionIn situ generation with HC30% reduction in H₂O₂ consumption [7]
Catalyst separationHomogeneous acidsZSM-5 zeolite (heterogeneous)5 recycle cycles; 20% cost reduction [10]
Viscosity build-upHigh Mw byproductsSolvent-assisted thin-film evaporationPurity >99%; minimal oligomers [4]

Properties

CAS Number

37042-87-8

Product Name

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2

InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.